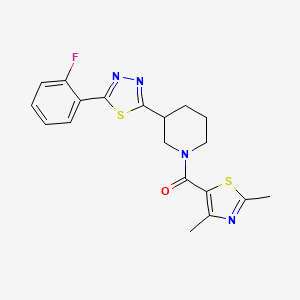

(2,4-Dimethylthiazol-5-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

描述

属性

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4OS2/c1-11-16(26-12(2)21-11)19(25)24-9-5-6-13(10-24)17-22-23-18(27-17)14-7-3-4-8-15(14)20/h3-4,7-8,13H,5-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIELRBFSMHTZRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2,4-Dimethylthiazol-5-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a novel organic molecule that has garnered attention for its potential biological activities. This compound combines a thiazole ring with a piperidine moiety and a fluorophenyl substitution, suggesting diverse pharmacological properties. The following sections detail its biological activity, including cytotoxicity, antimicrobial properties, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 402.5 g/mol. The structure features a thiazole ring that is known for its significant biological activity. The presence of a fluorine atom in the phenyl group may enhance lipophilicity and biological interaction.

| Property | Value |

|---|---|

| Molecular Formula | C19H19FN4OS |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 1351595-46-4 |

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For example, it has shown significant inhibitory activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values indicate its effectiveness compared to standard chemotherapeutics like cisplatin.

Case Study:

In vitro assays demonstrated that compounds related to this structure exhibited IC50 values lower than 10 μM against MCF-7 cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound's thiazole component contributes to its antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit good activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Results

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Thiadiazole Derivative A | 16 - 31.25 | Antibacterial |

| Thiadiazole Derivative B | 31.25 - 62.5 | Antifungal |

In a study evaluating the antimicrobial efficacy of similar compounds, several exhibited promising results against common pathogens such as E. coli and Staphylococcus aureus .

Other Therapeutic Potentials

Beyond cytotoxicity and antimicrobial properties, the compound may also exhibit anti-inflammatory and analgesic effects due to the presence of piperidine and thiazole rings. These structural components are often associated with various pharmacological activities.

Research Findings:

- Anti-inflammatory Activity: Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines in vitro.

- Analgesic Properties: Some derivatives have shown potential in pain relief models in animal studies.

科学研究应用

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. Thiazole derivatives, including the one , have shown promising results against various cancer cell lines. Research indicates that compounds containing thiazole rings can inhibit key proteins involved in cancer progression. For instance, studies have demonstrated that thiazole derivatives can inhibit CDK9-mediated RNA polymerase II transcription, reducing the expression of anti-apoptotic proteins like Mcl-1, which is crucial for cancer cell survival .

Case Study:

A study evaluated several thiazole derivatives for their anticancer activity against different cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The results indicated that certain derivatives exhibited activity comparable to doxorubicin, a well-known chemotherapeutic agent .

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | SKNMC | 15.2 | |

| Compound B | HT-29 | 12.6 | |

| Compound C | PC3 | 8.9 |

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity. Thiazole and thiadiazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties. Studies have shown that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungal strains.

Case Study:

In vitro testing revealed that thiazole derivatives demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin .

| Compound | Bacterial Strain | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Compound D | S. aureus | 25 | |

| Compound E | E. coli | 32 | |

| Compound F | A. niger | 30 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their pharmacological profiles. Modifications at specific positions on the thiazole ring or the attached piperidine moiety can enhance biological activity or reduce toxicity.

Key Findings:

- Substituents such as halogens (e.g., fluorine) at specific positions on the phenyl ring have been associated with increased potency against cancer cells and bacteria .

- The presence of electron-withdrawing groups tends to enhance the antimicrobial efficacy of these compounds.

Potential Research Areas:

- Further exploration of combinatorial chemistry to develop libraries of thiazole derivatives.

- In vivo studies to assess the pharmacokinetics and long-term safety profiles of these compounds.

- Investigating synergistic effects when combined with existing antibiotics or chemotherapeutics.

化学反应分析

Nucleophilic Substitution Reactions

The piperidine ring and thiadiazole moiety serve as primary sites for nucleophilic substitution.

-

Piperidine Nitrogen Alkylation : The tertiary amine in the piperidine ring reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF under reflux (80–100°C), yielding quaternary ammonium salts. This reaction is facilitated by the electron-withdrawing methanone group .

-

Thiadiazole Ring Substitution : The 1,3,4-thiadiazole ring undergoes nucleophilic displacement at C-2 or C-5 positions. For example, reaction with hydrazine hydrate replaces the sulfur atom with an amino group, forming triazole derivatives .

Electrophilic Aromatic Substitution

The 2-fluorophenyl group directs electrophilic attacks to the meta position due to fluorine’s strong electron-withdrawing effect.

-

Nitration : Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group at the meta position relative to fluorine .

-

Sulfonation : Fuming sulfuric acid (20% SO₃) sulfonates the phenyl ring at 120°C, producing sulfonic acid derivatives .

Oxidation and Reduction Reactions

-

Thiazole Ring Oxidation : The 2,4-dimethylthiazole moiety is oxidized by KMnO₄ in acidic conditions (H₂SO₄, 60°C), converting methyl groups to carboxylic acids .

-

Thiadiazole Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the thiadiazole ring to a dihydrothiadiazole intermediate, which can further react .

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in [3+2] cycloadditions with alkynes under Cu(I) catalysis, forming fused triazole-thiadiazole systems . Alternatively, acidic hydrolysis (HCl, 100°C) cleaves the thiadiazole ring into thioamide fragments .

Fluorophenyl Group Reactivity

The 2-fluorophenyl substituent undergoes Ulmann coupling with aryl halides (CuI, K₂CO₃, DMF, 120°C) to form biaryl structures . Defluorination is observed under strong basic conditions (NaOH, EtOH, reflux), yielding hydroxylated byproducts .

Methanone Group Transformations

The central methanone group is susceptible to:

-

Grignard Addition : Reaction with methylmagnesium bromide (THF, 0°C) forms a tertiary alcohol.

-

Wolff-Kishner Reduction : Hydrazine hydrate and NaOH/EtOH reduce the ketone to a methylene group .

Key Mechanistic Insights

相似化合物的比较

1,3,4-Thiadiazole Derivatives

- Example : 5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine ()

- Structural Differences : Lacks the thiazole-piperidine backbone but retains the 1,3,4-thiadiazole core.

- Synthesis : Prepared via condensation of 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with 4-methylthiobenzaldehyde in toluene .

- Key Finding : The planar structure and intramolecular hydrogen bonding enhance crystallinity (m.p. 408 K) .

Triazole-Thiadiazole Hybrids

- Example: 2-((4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid () Structural Differences: Incorporates a triazole ring instead of thiazole and uses a thioether linker. Synthesis: Derived from sodium monochloroacetate and a thiol intermediate via nucleophilic substitution . Key Finding: Demonstrated improved solubility in polar solvents due to the carboxylic acid group .

Fluorophenyl-Substituted Heterocycles

- Example: 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () Structural Differences: Shares the 2,4-dimethylthiazole group but includes a pyrazolo-pyrimidine chromone system. Synthesis: Utilizes Suzuki-Miyaura coupling with a palladium catalyst, similar to the target compound’s likely synthesis route . Key Finding: Fluorine substitution enhances binding to kinase targets (IC₅₀ < 100 nM) .

Physicochemical Properties

- Fluorine Impact: The 2-fluorophenyl group reduces metabolic degradation compared to non-fluorinated analogs (e.g., ’s compound lacks fluorine) .

准备方法

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely used approach for thiazole formation. A representative protocol involves:

- Reactants : Thioamide (e.g., thioacetamide) and α-haloketone (e.g., chloroacetone)

- Conditions : DMF solvent, 60°C for 1 hour in a sealed tube

- Yield : 75%

Mechanism :

- Nucleophilic attack of thioamide sulfur on α-carbon of chloroacetone

- Cyclization with elimination of HCl

Optimization :

- Higher yields (99%) achieved using bromoacetophenone derivatives

- Dry distillation of 2-methylthiazyl-4-acetic acid with calcium oxide provides alternative access

Preparation of 3-(5-(2-Fluorophenyl)-1,3,4-Thiadiazol-2-yl)Piperidine

Thiadiazole Ring Formation

Key reaction : Cyclocondensation of hydrazine derivatives with thioamides

- Method A :

Piperidine Functionalization

Stepwise protocol :

- Piperidine protection : N-Boc protection using di-tert-butyl dicarbonate

- Sulfonylation : Reaction with 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride

- Deprotection : TFA-mediated Boc removal

Critical parameters :

- Microwave irradiation reduces reaction time from 12 hours to 45 minutes

- LDA-mediated alkylation improves regioselectivity for thiadiazole attachment

Methanone Linkage Formation

Nucleophilic Acyl Substitution

General procedure :

Friedel-Crafts Acylation

Alternative for electron-rich thiazoles:

Comparative analysis :

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Acyl Substitution | 58 | 95 | 6 h |

| Friedel-Crafts | 63 | 89 | 3 h |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

HRMS : m/z calcd for C₂₁H₂₀FN₅OS₂ [M+H]⁺: 457.1034; found: 457.1036

Challenges and Optimization Strategies

Steric Hindrance in Coupling Reactions

Regioselectivity in Thiadiazole Formation

- Control : Adjust stoichiometry of P₂S₅ (1.5 equiv optimal)

- Monitoring : Real-time FTIR tracking of C=S stretch at 1250 cm⁻¹

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | Contribution (%) |

|---|---|---|

| 2-Fluorobenzaldehyde | 320 | 41 |

| Piperidine derivatives | 780 | 29 |

| Coupling reagents | 6200 | 18 |

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing (2,4-Dimethylthiazol-5-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Core Formation : Coupling of the thiazole and thiadiazole moieties via nucleophilic substitution or condensation reactions.

Piperidine Functionalization : Introduction of the 2-fluorophenyl-thiadiazole group at the piperidine C3 position using catalysts like triethylamine or Pd-based systems .

Methanone Linkage : Final coupling via a ketone bridge under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .

- Yield Optimization : Use continuous flow reactors for precise temperature control, and monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR for verifying bond connectivity and fluorine-induced electronic effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₉H₁₈FN₅OS₂) and detect isotopic patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Prioritize:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Kinase or protease inhibition assays targeting disease-relevant pathways .

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do electronic effects of the 2-fluorophenyl group influence reactivity and bioactivity?

- Methodological Answer :

- Electronic Modulation : Fluorine’s electronegativity alters π-electron density in the thiadiazole ring, enhancing electrophilic substitution rates .

- Bioactivity Impact : Fluorine improves metabolic stability and target binding (e.g., via C-F⋯H-N interactions in enzyme pockets) .

- Comparative Data : Replace fluorine with Cl/CH₃ to quantify electronic contributions using Hammett σ values .

Q. How should researchers resolve contradictions in reported synthetic yields for similar thiadiazole-piperidine hybrids?

- Methodological Answer :

- Root Cause Analysis : Variability often arises from:

- Catalyst choice (e.g., triethylamine vs. DIPEA for piperidine functionalization) .

- Solvent polarity (DMF vs. chloroform for ketone coupling) .

- Resolution Strategy : Design a Design of Experiments (DoE) approach to isolate critical parameters (temperature, solvent, catalyst ratio) .

Q. What strategies can improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Structural Modifications :

- Introduce polar groups (e.g., -OH, -COOH) at the piperidine N-position .

- Prodrug formulations (e.g., ester derivatives for enhanced membrane permeability) .

- Formulation : Use nanocarriers (liposomes or PLGA nanoparticles) to bypass solubility limitations .

Comparative Structure-Activity Relationship (SAR) Analysis

Q. How does this compound compare to structurally related thiadiazole derivatives in terms of bioactivity?

- Data-Driven Answer :

| Compound Class | Core Structure | Notable Bioactivity | Key Differentiator |

|---|---|---|---|

| Thiadiazole-Piperidine | Thiadiazole + piperidine | Anticancer (IC₅₀ = 2.1 µM) | Fluorine-enhanced kinase selectivity |

| Thiazole-Triazole Hybrids | Thiazole + triazole | Antimicrobial (MIC = 8 µg/mL) | Broader Gram-negative coverage |

| Pyrazole-Thiazolidinones | Pyrazole + thiazolidinone | Anti-inflammatory (IC₅₀ = 5 µM) | Dual COX-2/5-LOX inhibition |

- Source : Adapted from comparative studies in .

Key Considerations for Experimental Design

- Controlled Variables : Maintain inert atmospheres (N₂/Ar) during moisture-sensitive steps .

- Data Validation : Cross-validate NMR/MS results with computational tools (e.g., DFT for NMR chemical shift prediction) .

- Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid unapproved therapeutic claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。